![molecular formula C10H6Cl2F2O3 B1413621 4,5-Dichloro-2-(difluoromethoxy)cinnamic acid CAS No. 1807333-85-2](/img/structure/B1413621.png)
4,5-Dichloro-2-(difluoromethoxy)cinnamic acid
Description
“4,5-Dichloro-2-(difluoromethoxy)cinnamic acid” is a chemical compound. It is a solid at room temperature . The IUPAC name for this compound is (2E)-3-[4-(difluoromethoxy)phenyl]-2-propenoic acid .
Synthesis Analysis
The synthesis of cinnamic acid derivatives, including “4,5-Dichloro-2-(difluoromethoxy)cinnamic acid”, has been studied . One method involves the transformation of substituted cinnamic or benzoic acids to 2-styryl-4,5-dihydrooxazoles . Another approach consists of a reaction between the 4,5-dihydrooxazole moiety and double bond-containing compounds .Molecular Structure Analysis
The molecular weight of “4,5-Dichloro-2-(difluoromethoxy)cinnamic acid” is 214.17 . The InChI code for this compound is 1S/C10H8F2O3/c11-10(12)15-8-4-1-7(2-5-8)3-6-9(13)14/h1-6,10H,(H,13,14)/b6-3+ .Physical And Chemical Properties Analysis
“4,5-Dichloro-2-(difluoromethoxy)cinnamic acid” is a solid at room temperature . It has a boiling point of 183-186 degrees Celsius .properties
IUPAC Name |
3-[4,5-dichloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2F2O3/c11-6-3-5(1-2-9(15)16)8(4-7(6)12)17-10(13)14/h1-4,10H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWANWYKECKASEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)OC(F)F)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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